

Barbital Sodium in Michaelis' Buffer: Application Notes and Protocols for Histology

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Compound of Interest

Compound Name: *Barbital sodium*

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These application notes provide a comprehensive overview of the use of **barbital sodium** as a key component of Michaelis' buffer in histological applications. Detailed protocols, quantitative data, and workflow visualizations are included to assist researchers in achieving consistent and reliable results in tissue staining and analysis.

Introduction

Michaelis' buffer, a veronal-acetate buffer, has been a longstanding choice in histology and histopathology for maintaining stable pH conditions during various staining and enzymatic reactions.[1][2] The buffering capacity of this solution, primarily provided by the equilibrium between **barbital sodium** (sodium 5,5-diethylbarbiturate) and its corresponding acid, is crucial for the precise and reproducible analysis of tissue specimens.[1][2] This buffer system is particularly effective in the slightly alkaline range, making it suitable for a variety of histological procedures where pH control is critical for optimal staining and preservation of cellular morphology.[2][3]

Core Applications in Histology

Barbital sodium-based Michaelis' buffer is utilized in several key histological applications:

- **Stabilizing Staining Solutions:** It ensures that the pH of staining solutions remains constant, which is essential for consistent and reproducible staining results.[2]

- **Enzymatic Reactions:** Many histochemical reactions rely on enzymes that are highly sensitive to pH. Michaelis' buffer provides the stable environment required for optimal enzyme activity.^{[1][2]}
- **Fixative Solutions:** It can be used as a component in fixative solutions to maintain the desired pH, aiding in the preservation of tissue architecture.^[1]
- **Immunoelectrophoresis:** The buffer is also employed in immunoelectrophoresis for the separation of proteins.^[1]

Data Presentation: Buffer Compositions

The following tables provide formulations for preparing Michaelis' (Veronal-Acetate) buffer and related solutions.

Table 1: Michaelis' Veronal-Acetate Buffer Stock Solution

Component	Concentration	Amount for 1000 mL
Sodium Acetate Trihydrate	0.07 M	9.714 g
Sodium Barbital (Veronal)	0.07 M	14.714 g
Distilled Water	-	up to 1000 mL

Table 2: Preparation of Michaelis' Buffer Working Solutions (pH Range 2.6 - 9.2)

To prepare a working solution of a specific pH, mix the volumes of the stock solution and 0.1 N HCl as indicated below and dilute to a final volume of 200 mL with distilled water.

Desired pH	Stock Solution (mL)	0.1 N HCl (mL)
2.62	50.0	45.0
3.20	50.0	40.0
3.70	50.0	35.0
4.12	50.0	30.0
4.66	50.0	20.0
5.32	50.0	15.0
6.12	50.0	10.0
6.75	50.0	7.0
7.25	50.0	5.0
7.70	50.0	4.0
8.18	50.0	3.0
8.55	50.0	2.0
8.88	50.0	1.0
9.16	50.0	0.5

Experimental Protocols

Protocol 1: Preparation of Michaelis' Veronal-Acetate Buffer Stock Solution

Objective: To prepare a stock solution of Michaelis' buffer for use in various histological procedures.

Materials:

- Sodium Acetate Trihydrate ($\text{CH}_3\text{COONa} \cdot 3\text{H}_2\text{O}$)
- Sodium Barbital (Veronal Sodium)

- Distilled Water
- Volumetric flask (1000 mL)
- Magnetic stirrer and stir bar
- Weighing balance

Procedure:

- Weigh 9.714 g of Sodium Acetate Trihydrate.
- Weigh 14.714 g of Sodium Barbital.
- Add approximately 800 mL of distilled water to a 1000 mL volumetric flask.
- Add the weighed sodium acetate trihydrate and sodium barbital to the flask.
- Place a magnetic stir bar in the flask and stir on a magnetic stirrer until all components are completely dissolved.
- Once dissolved, add distilled water to bring the final volume to 1000 mL.
- Mix the solution thoroughly.
- Store the stock solution in a tightly sealed container at room temperature.

Protocol 2: General Staining Procedure using Michaelis' Buffer (Example: Periodic Acid-Schiff - PAS)

Objective: To demonstrate the use of Michaelis' buffer as a rinsing and stabilizing agent in a standard histological staining protocol.

Materials:

- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene

- Ethanol (100%, 95%, 70%)
- Distilled water
- 0.5% Periodic Acid solution
- Schiff Reagent
- Mayer's Hematoxylin
- Michaelis' Buffer working solution (pH 7.4)
- Mounting medium

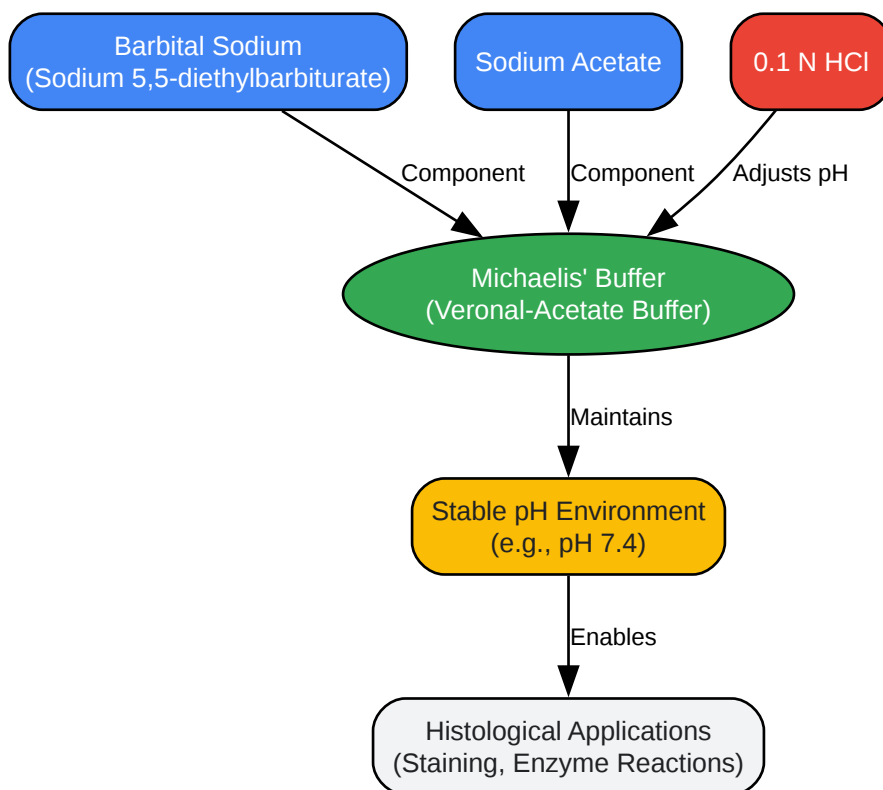
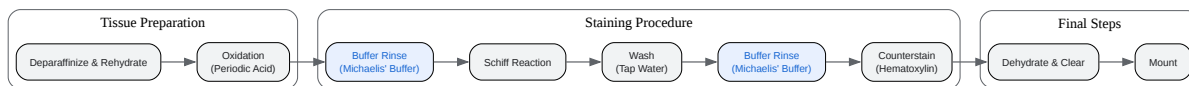
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Immerse slides in two changes of 100% ethanol for 3 minutes each.
 - Immerse slides in 95% ethanol for 1 minute.
 - Immerse slides in 70% ethanol for 1 minute.
 - Rinse slides in running tap water for 5 minutes.
- Oxidation:
 - Immerse slides in 0.5% Periodic Acid solution for 5 minutes.[\[4\]](#)
 - Rinse slides in distilled water.[\[4\]](#)
- Buffer Rinse (Stabilization):
 - Rinse slides in Michaelis' Buffer working solution (pH 7.4) for 2 minutes.
- Schiff Reaction:

- Immerse slides in Schiff Reagent for 15 minutes. This will result in a light pink coloration.
[4]
- Washing:
 - Wash slides in lukewarm running tap water for 5 minutes, during which the color will develop to a darker pink.[4]
- Buffer Rinse (Post-Stain Stabilization):
 - Rinse slides in Michaelis' Buffer working solution (pH 7.4) for 2 minutes.
- Counterstaining:
 - Counterstain with Mayer's Hematoxylin for 1 minute.[4]
 - Wash in running tap water for 5 minutes.[4]
- Dehydration and Mounting:
 - Dehydrate the sections through ascending grades of ethanol (70%, 95%, 100%).
 - Clear in xylene.
 - Mount with a synthetic mounting medium.[4]

Visualizations

Experimental Workflow: PAS Staining



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